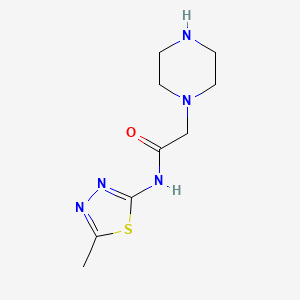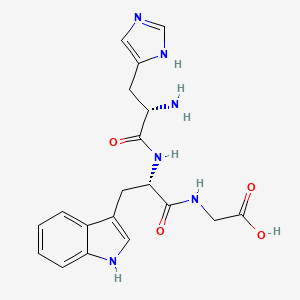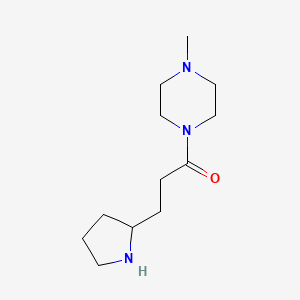![molecular formula C20H21N5 B12903905 N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 685896-77-9](/img/structure/B12903905.png)
N''-[([1,1'-Biphenyl]-4-yl)methyl]-N-(4,6-dimethylpyrimidin-2-yl)guanidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a complex organic compound that features a biphenyl group linked to a guanidine moiety through a dimethylpyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Biphenyl Intermediate: The biphenyl group is synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Attachment of the Dimethylpyrimidine Ring: The biphenyl intermediate is then reacted with a dimethylpyrimidine derivative under basic conditions to form the desired linkage.
Introduction of the Guanidine Group: The final step involves the reaction of the intermediate with a guanidine derivative, often under acidic conditions, to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions: 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the guanidine moiety.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the biphenyl and pyrimidine rings.
Reduction: Reduced forms of the guanidine group.
Substitution: Substituted guanidine derivatives.
Aplicaciones Científicas De Investigación
1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl and pyrimidine rings provide structural rigidity, while the guanidine group can form hydrogen bonds and ionic interactions with target molecules. This allows the compound to influence various biochemical pathways, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
2-Amino-4,6-dimethylpyrimidine: Shares the dimethylpyrimidine core but lacks the biphenyl and guanidine groups.
4,6-Dimethylpyrimidine: A simpler analog with only the pyrimidine ring.
N-(4,6-Dimethyl-2-pyrimidinyl)-N’-[2-(4-methoxyphenyl)ethyl]guanidine: A structurally related compound with different substituents.
Uniqueness: 1-([1,1’-Biphenyl]-4-ylmethyl)-3-(4,6-dimethylpyrimidin-2-yl)guanidine is unique due to its combination of a biphenyl group, a dimethylpyrimidine ring, and a guanidine moiety. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Propiedades
Número CAS |
685896-77-9 |
|---|---|
Fórmula molecular |
C20H21N5 |
Peso molecular |
331.4 g/mol |
Nombre IUPAC |
1-(4,6-dimethylpyrimidin-2-yl)-2-[(4-phenylphenyl)methyl]guanidine |
InChI |
InChI=1S/C20H21N5/c1-14-12-15(2)24-20(23-14)25-19(21)22-13-16-8-10-18(11-9-16)17-6-4-3-5-7-17/h3-12H,13H2,1-2H3,(H3,21,22,23,24,25) |
Clave InChI |
NDCAUSDQQKOAKY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC(=N1)NC(=NCC2=CC=C(C=C2)C3=CC=CC=C3)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


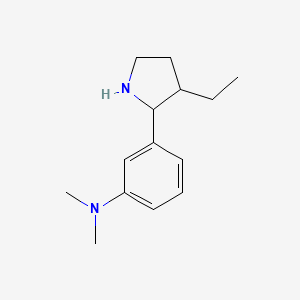

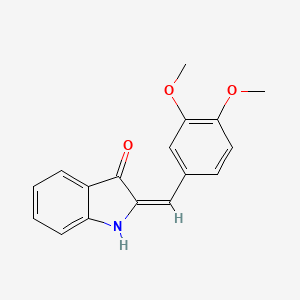
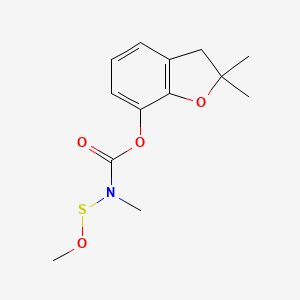

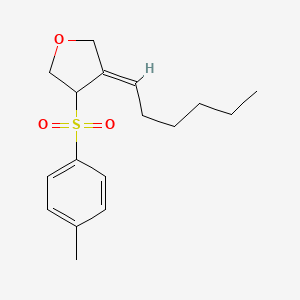
![3-[(3-Fluorophenyl)methyl]-2-sulfanylidenetetrahydropyrimidin-4(1H)-one](/img/structure/B12903854.png)
![Ethanone, 1-[4-(dimethylamino)-2-phenyl-5-pyrimidinyl]-](/img/structure/B12903858.png)
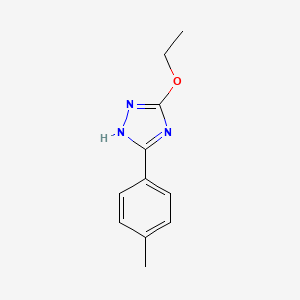
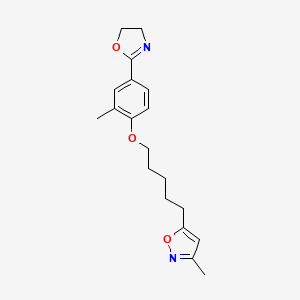
![(2R)-2-amino-3-[(4-sulfamoyl-2,1,3-benzoxadiazol-7-yl)sulfanyl]propanoic acid](/img/structure/B12903874.png)
